molecular formula C14H8F6N4S B4540878 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B4540878
M. Wt: 378.30 g/mol
InChI Key: SPOPUCOWJBASIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine often involves multi-step chemical processes. For example, Abdelhamid et al. (2016) reported the synthesis of thieno[3,2-d]pyrimidines through a process starting from 1-(5-bromobenzofuran-2-yl)ethanone, followed by a series of reactions including cyclization and nucleophilic substitution to introduce various functional groups (Abdelhamid, Fahmi, & Baaiu, 2016). Similarly, Yang et al. (2014) described a method involving the cyclization of 2-aminothiophene-3-carbonitrile with trifluoroacetic acid, followed by chlorination and nucleophilic substitution to synthesize 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, showcasing a pathway that might be applicable for synthesizing compounds with similar structures (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by the presence of multiple heterocycles and substituents, which can significantly influence their chemical behavior. Frizzo et al. (2009) investigated the structure of pyrazolo[1,5-a]pyrimidines using X-ray diffractometry and found that the molecule, except for the fluorine atoms, was essentially planar, demonstrating the planarity often observed in such heterocyclic compounds (Frizzo et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving compounds like this compound often exploit the reactivity of their functional groups. For instance, Safaei et al. (2012) described a regioselective multi-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the versatility of pyrimidine compounds in participating in multi-component reactions (Safaei et al., 2012).

properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N4S/c1-7-5-11(14(18,19)20)23-24(7)12-21-8(9-3-2-4-25-9)6-10(22-12)13(15,16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOPUCOWJBASIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

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